4-Methylnaphthalene-2-carbonitrile

Description

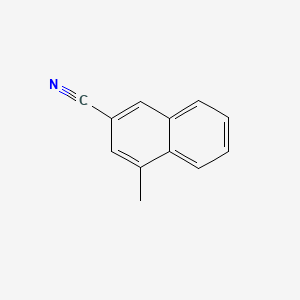

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYPGDDZJABUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704768 | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112929-90-5 | |

| Record name | 4-Methyl-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112929-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylnaphthalene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Naphthalene Derivative of Interest

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and bioactive molecules.[1] Its rigid, aromatic framework provides a versatile platform for the design of compounds with diverse pharmacological activities. Within this broad class of molecules, 4-Methylnaphthalene-2-carbonitrile emerges as a compound of interest, holding potential for further exploration in drug discovery and materials science. This technical guide, designed for the discerning scientific audience, provides a comprehensive overview of the physicochemical properties of this compound. By synthesizing available data and employing established scientific principles, this document aims to serve as a foundational resource for researchers and developers working with this intriguing molecule.

Section 1: Molecular and Physicochemical Profile

Structural Identity and Core Properties

This compound is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a naphthalene ring system substituted with a methyl group at the 4-position and a nitrile group at the 2-position.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 112929-90-5 | [2] |

| Molecular Formula | C₁₂H₉N | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

Due to a lack of extensive experimental data in publicly available literature, some physicochemical properties are predicted based on its structural similarity to other naphthalene derivatives. It is crucial to note that these are estimations and should be verified through experimental analysis.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental data is not readily available. Similar naphthalene carbonitrile compounds are solids at room temperature.[1] |

| Boiling Point | Not available | Experimental data is not readily available. Expected to be high, consistent with other polycyclic aromatic compounds.[3][4] |

| Appearance | Likely a solid | Based on the properties of similar naphthalene derivatives.[1] |

digraph "4_Methylnaphthalene_2_carbonitrile_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];// Define atom positions C1 [pos="0,1.5!", label="C"]; C2 [pos="1.3,0.75!", label="C"]; C3 [pos="1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-1.3,-0.75!", label="C"]; C6 [pos="-1.3,0.75!", label="C"]; C7 [pos="-2.6,1.5!", label="C"]; C8 [pos="-2.6,-1.5!", label="C"]; C9 [pos="-3.9,0.75!", label="C"]; C10 [pos="-3.9,-0.75!", label="C"]; N1 [pos="2.6,1.5!", label="N"]; C11 [pos="-5.2,0!", label="C"]; H1 [pos="-0.7,2.2!", label="H"]; H2 [pos="2.0, -1.2!", label="H"]; H3 [pos="-3.3, 2.2!", label="H"]; H4 [pos="-3.3, -2.2!", label="H"]; H5 [pos="-4.6, 1.2!", label="H"]; H6 [pos="-4.6, -1.2!", label="H"]; H7 [pos="-5.9, 0.5!", label="H"]; H8 [pos="-5.9, -0.5!", label="H"]; H9 [pos="-5.2, -0.7!", label="H"];

// Define bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C5 -- C8 [label=""]; C7 -- C9 [label=""]; C8 -- C10 [label=""]; C9 -- C10 [label=""]; C2 -- N1 [label=""]; C10 -- C11 [label=""]; C1 -- H1 [label=""]; C3 -- H2 [label=""]; C7 -- H3 [label=""]; C8 -- H4 [label=""]; C9 -- H5 [label=""]; C11 -- H7 [label=""]; C11 -- H8 [label=""]; C11 -- H9 [label=""];

// Add labels for clarity label = "Molecular Structure of this compound"; fontcolor="#202124"; fontsize=12; }

Caption: Molecular Structure of this compound.

Solubility Profile

| Solvent Type | Predicted Solubility | Rationale |

| Water | Insoluble to very slightly soluble | The hydrophobic nature of the naphthalene ring system is expected to dominate, leading to poor aqueous solubility.[3][4] |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) | Soluble | The nitrile group can participate in dipole-dipole interactions with these solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Soluble | The large aromatic surface area allows for favorable van der Waals interactions with nonpolar solvents. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The nitrile group can act as a hydrogen bond acceptor, but the overall nonpolar character may limit high solubility. |

Section 2: Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

A mass spectrum (GC) of a compound identified as 2-(4-Methylnaphthalene)carbonitrile is available, which corresponds to the structure of this compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 167.21, corresponding to the compound's molecular weight.

Expected Fragmentation Pattern: The fragmentation in mass spectrometry is a powerful tool for structural elucidation. For this compound, key fragmentation pathways could include:

-

Loss of HCN (m/z 27): A common fragmentation for nitriles, leading to a fragment at m/z 140.

-

Loss of a methyl radical (CH₃•, m/z 15): This would result in a fragment at m/z 152.

-

Formation of a tropylium-like ion: Rearrangements of the naphthalene ring upon ionization can lead to various stable aromatic cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.

Predicted ¹H NMR Chemical Shifts:

-

Methyl Protons (-CH₃): A singlet in the region of δ 2.4-2.7 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants would require experimental determination or high-level computational prediction.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, 12 distinct carbon signals are expected.

Predicted ¹³C NMR Chemical Shifts:

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-125 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, likely around δ 20-25 ppm.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the electron-withdrawing nitrile group will be shifted downfield, while those near the methyl group will be shifted slightly upfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C≡N Stretch: A sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. This is a key diagnostic peak for the nitrile group.

-

C-H Stretch (Aromatic): Multiple sharp bands in the region of 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl group.

-

C=C Stretch (Aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

C-H Bending (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern on the naphthalene ring.

Section 3: Stability, Reactivity, and Handling

Chemical Stability and Reactivity

Based on the general stability of naphthalene derivatives, this compound is expected to be a relatively stable compound under standard laboratory conditions.[5][6]

-

Stability: Likely stable in the absence of strong oxidizing agents, strong acids, or bases. Should be stored in a cool, dry place away from light.

-

Reactivity: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions. The aromatic ring is susceptible to electrophilic substitution reactions, with the positions of substitution directed by the existing methyl and nitrile groups.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. The following recommendations are based on the safety data for structurally similar compounds like methylnaphthalenes and naphthalenecarbonitriles.[3][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[3][4][5][6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hazard Statements (Predicted based on related compounds):

Section 4: Experimental Protocols

This section provides generalized, step-by-step methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and should be adapted as necessary for the specific characteristics of this compound.

Determination of Melting Point

Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.

Protocol:

-

Ensure the melting point apparatus is calibrated.

-

Finely powder a small sample of this compound.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Causality: Understanding the solubility of a compound is critical for its application in various fields, including formulation development in the pharmaceutical industry.

Protocol (Qualitative):

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, toluene).

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Observe the mixture.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat with a range of solvents to build a solubility profile.

Caption: Qualitative Solubility Testing Workflow.

Conclusion: A Foundation for Future Research

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. While a significant amount of information can be inferred from its structure and comparison with related compounds, there is a clear need for further experimental investigation to fully characterize this molecule. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to build upon. As a Senior Application Scientist, I encourage the scientific community to contribute to the growing body of knowledge on this and other promising naphthalene derivatives, paving the way for new discoveries and applications.

References

-

Hola, E., Topa-Skwarczyńska, M., Chachaj-Brekiesz, A., & Ortyl, J. (2021). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. ResearchGate. Retrieved from [Link]

-

Government of Canada. (n.d.). Fact sheet: 2-methylnaphthalene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methyl-2-naphthalenecarbonitrile. Retrieved from [Link]

- Cho, A. K., Di Stefano, E., You, Y., Rodriguez, C. E., Schmitz, D. A., Wasyl, J. K., ... & Froines, J. R. (2008). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology and applied pharmacology, 232(1), 18-27.

-

ResearchGate. (2022). Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved from [Link]

-

ResearchGate. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]

-

New Journal of Chemistry. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Naphthalene, 2-methyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene (CAS No. 91-57-6). Retrieved from [Link]

-

ResearchGate. (2015). Summary pathways for naphthalene, 2-methylnaphthalene, and phenanthrene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthalenecarbonitrile | C11H7N | CID 11944 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Methylnaphthalene-2-carbonitrile CAS number and structure

An In-depth Technical Guide to 4-Methylnaphthalene-2-carbonitrile

Introduction

This compound is a substituted aromatic nitrile built upon a naphthalene core. This bifunctional molecule, featuring both a methyl group and a cyano (-C≡N) group, serves as a valuable intermediate in synthetic organic chemistry. Its rigid, planar naphthalene framework and the reactive nitrile functionality make it a significant building block for the synthesis of more complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. The strategic placement of the methyl and nitrile groups influences the molecule's electronic properties and steric profile, offering specific pathways for further functionalization.

The naphthalene scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs, including naproxen (anti-inflammatory), propranolol (beta-blocker), and bedaquiline (anti-tuberculosis).[1] The inherent cytotoxicity and broad biological activity of naphthalene derivatives make them a focal point in drug discovery.[1][2] Consequently, this compound represents a key starting material for developing novel therapeutic agents.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are crucial for its handling, application, and characterization in a research setting.

| Property | Value | Source |

| CAS Number | 112929-90-5 | [3] |

| Molecular Formula | C₁₂H₉N | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| Purity Specification | ≥ 95% | [3] |

| Appearance | Solid (predicted) | |

| Long-Term Storage | Store in a cool, dry place | [3] |

Synthesis and Mechanistic Insights

A robust and common method for the synthesis of aromatic nitriles from an amino group is the Sandmeyer reaction. This two-step process offers a reliable pathway to this compound starting from 4-methylnaphthalen-2-amine.

Step 1: Diazotization of 4-methylnaphthalen-2-amine

The first stage involves the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

-

Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely, which could lead to the formation of undesired phenol byproducts and the release of nitrogen gas. The strong acid protonates nitrous acid, forming the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the amine.

Step 2: Cyanation (Sandmeyer Reaction)

The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the displacement of the diazonio group (-N₂⁺), an excellent leaving group, with a cyanide ion (-CN).

-

Causality: The single-electron transfer mechanism involving the Cu(I) catalyst is key to the reaction's efficiency. It lowers the activation energy for the substitution, which would otherwise be difficult to achieve, allowing the reaction to proceed smoothly to yield the desired nitrile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Diazotization:

-

Dissolve 1 equivalent of 4-methylnaphthalen-2-amine in an aqueous solution of hydrochloric acid (approx. 3 equivalents) in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Cool the mixture to 0–5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution for an additional 20-30 minutes at the same temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture, and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate. The nitrile group is a synthetic linchpin that can be transformed into several other critical functional groups:

-

Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields 4-methylnaphthalene-2-carboxylic acid, a precursor for amides, esters, and other acyl derivatives.

-

Amines: Reduction of the nitrile, typically with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces (4-methylnaphthalen-2-yl)methanamine, introducing a flexible aminomethyl side chain.

-

Tetrazoles: [2+3] cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.

Given that the naphthalene core is a privileged scaffold in drug discovery, this compound serves as an excellent starting point for generating libraries of novel compounds to be screened for various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

Analytical Methodologies

To ensure the identity and purity of synthesized or purchased this compound, standard analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for confirming the molecular weight and identifying potential volatile impurities.[4] The compound would be separated on a GC column and the mass-to-charge ratio of the parent ion and its fragments would be determined by the mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound with high accuracy. A suitable method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra would show characteristic signals for the aromatic protons and carbons of the naphthalene ring system, as well as distinct signals for the methyl and nitrile carbons.

-

Infrared (IR) Spectroscopy: The presence of a sharp, strong absorption band around 2220-2240 cm⁻¹ in the IR spectrum is a definitive indicator of the nitrile (C≡N) functional group.

References

-

National Center for Biotechnology Information (2025). 2-Naphthalenecarbonitrile. PubChem Compound Database. Retrieved from [Link]

-

ACGIH. (2022). METHYLNAPHTHALENE, ALL ISOMERS. Retrieved from [Link]

-

Wikipedia. (2023). 2-Methylnaphthalene. Retrieved from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. Retrieved from [Link]

- Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.

-

Al-Thani, R. F., et al. (2020). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-, [2R-(2α,4aα,8aβ)]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Jinjing Chemical. (2025). What are the common synthesis methods of Methylnaphthalene?. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 2-METHYLNAPHTHALENE. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). 2-Methylnaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Zveaghintseva, M., et al. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20240109840A1 - Method for producing 2-(halogenated methyl)naphthalene and 2-naphthyl acetonitrile.

-

Regulations.gov. (2011). Naphthalene Purity Determination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-dinitronaphthalene. Retrieved from [Link]

Sources

solubility of 4-Methylnaphthalene-2-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methylnaphthalene-2-carbonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (C₁₂H₉N, MW: 167.21 g/mol [1]) in various organic solvents. While specific quantitative solubility data for this compound is not widely published, this document equips researchers, chemists, and drug development professionals with the theoretical principles and robust experimental protocols necessary to generate this vital data. We delve into the structural basis of its solubility, introduce predictive models such as Hansen Solubility Parameters, and provide a detailed, self-validating methodology for equilibrium solubility determination via the universally recognized Saturation Shake-Flask method.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic nitrile built upon a naphthalene framework. Such molecules often serve as key building blocks in organic synthesis, finding potential applications in the development of pharmaceuticals and novel materials.[2] The success of any synthetic or formulation process—from reaction kinetics and yield optimization to purification via crystallization and final product formulation—is fundamentally dependent on the solubility of the compound in the chosen solvent system.

A thorough understanding of its solubility profile allows scientists to:

-

Select appropriate solvents for chemical reactions to ensure all reactants remain in the solution phase.

-

Design efficient crystallization processes for purification.

-

Develop stable liquid formulations for preclinical studies.

-

Predict and mitigate challenges in scale-up and manufacturing.

This guide provides the necessary tools to approach these challenges systematically and scientifically.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of intermolecular interactions. The principle of "like dissolves like" provides a foundational, qualitative understanding, but more quantitative models are required for rational solvent selection.

Molecular Structure Analysis

The structure of this compound features two distinct regions influencing its solubility:

-

Aromatic Naphthalene Core: The large, bicyclic aromatic system is nonpolar and lipophilic. This region dominates the molecule's character, favoring interactions with nonpolar or moderately polar solvents through van der Waals (dispersion) forces. Structurally related compounds like naphthalene and methylnaphthalene are known to be highly soluble in solvents like benzene, ether, and ethanol but have low water solubility.[3][4]

-

Nitrile Functional Group (-C≡N): The cyano group introduces significant polarity and a dipole moment. It can act as a hydrogen bond acceptor, allowing for stronger interactions with polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol) solvents.

This dual character suggests that the compound will exhibit a broad but varied solubility profile across different solvent classes.

Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework.[5][6] It deconstructs the total cohesive energy of a substance into three parameters:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[7]

Every solvent and solute can be assigned these three parameters, defining a point for each in a 3D "Hansen space". The principle states that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution.[5][7] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods or determined experimentally. This model is invaluable for rationally selecting solvents or designing optimal solvent blends.[6]

Sources

- 1. 112929-90-5 this compound AKSci 3965DL [aksci.com]

- 2. Buy 6-Methylnaphthalene-2-carbonitrile (EVT-8901938) | 38879-95-7 [evitachem.com]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Solubility parameters (HSP) [adscientis.com]

A Theoretical and Computational Guide to 4-Methylnaphthalene-2-carbonitrile: Molecular Structure, Spectroscopic, and Non-Linear Optical Properties

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the investigation of 4-Methylnaphthalene-2-carbonitrile. Leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate its molecular geometry, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust protocol for in-silico analysis of this and similar naphthalene derivatives.

Introduction: The Significance of Naphthalene Derivatives

Naphthalene and its derivatives are a cornerstone in the synthesis of a myriad of organic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of functional groups, such as a methyl (-CH₃) and a nitrile (-C≡N) group, to the naphthalene scaffold can significantly alter its electronic and optical properties. This compound is a molecule of interest due to the combined electron-donating nature of the methyl group and the electron-withdrawing properties of the nitrile group, which can lead to interesting intramolecular charge transfer characteristics and potentially significant non-linear optical responses.[2][3]

Theoretical and computational studies provide a powerful, non-destructive means to predict and understand the behavior of such molecules at the atomic level, offering insights that can guide experimental work and accelerate the discovery of new materials with tailored properties.[4]

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules.[5] The choice of functional and basis set is critical for obtaining reliable results.

The B3LYP/6-311++G(d,p) Level of Theory

For the studies outlined in this guide, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is a popular and well-validated functional that often yields results in good agreement with experimental data for a wide range of organic molecules.[6]

The 6-311++G(d,p) basis set is employed for all calculations. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.[7]

Computational Workflow

The computational investigation follows a systematic workflow to ensure the reliability and reproducibility of the results.

Caption: A flowchart of the computational workflow.

Molecular Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) | ~1.37 - 1.42 Å |

| C-C (methyl) | ~1.51 Å |

| C-C (nitrile) | ~1.45 Å |

| C≡N | ~1.16 Å |

| C-H (aromatic) | ~1.08 Å |

| C-H (methyl) | ~1.09 Å |

| C-C-C (ring) | ~118 - 122 ° |

| H-C-H (methyl) | ~109.5 ° |

| C-C≡N | ~179 ° |

| Note: These are expected values based on typical bond lengths and angles for similar functional groups. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a molecular fingerprint that is unique to the compound's structure. Computational frequency calculations can predict these spectra with a high degree of accuracy, aiding in the assignment of experimental vibrational bands.

Experimental Protocol: Computational Vibrational Analysis

-

Perform Geometry Optimization: Obtain the optimized molecular structure at the B3LYP/6-311++G(d,p) level of theory.

-

Perform Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies.

-

Check for Imaginary Frequencies: A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be re-optimized.

-

Scale the Frequencies: Calculated harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to scale the calculated frequencies with an appropriate scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)).

-

Visualize Vibrational Modes: Use computational chemistry software to visualize the atomic motions associated with each vibrational frequency to aid in their assignment.

-

Compare with Experimental Spectra: Correlate the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra for a comprehensive analysis.

Key Vibrational Modes of this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C≡N stretch | ~2230 - 2250 | A strong, sharp band characteristic of the nitrile group. |

| C-H stretch (aromatic) | ~3000 - 3100 | Multiple weak to medium bands. |

| C-H stretch (methyl) | ~2850 - 2960 | Symmetric and asymmetric stretching vibrations. |

| C=C stretch (aromatic) | ~1400 - 1600 | Multiple bands corresponding to ring vibrations. |

| C-H in-plane bend | ~1000 - 1300 | Bending of C-H bonds within the plane of the ring. |

| C-H out-of-plane bend | ~700 - 900 | Bending of C-H bonds out of the plane of the ring. |

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[9]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (ΔE): A small gap suggests that the molecule is more reactive and can be easily excited.[8]

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methyl group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitrile group and the adjacent aromatic ring. This spatial separation of the HOMO and LUMO is indicative of intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[10]

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this is expected around the nitrogen atom of the nitrile group.

-

Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.

-

Green regions (neutral potential): Represent areas of intermediate electrostatic potential.

Sources

- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. secjhuapl.edu [secjhuapl.edu]

- 3. youtube.com [youtube.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Substituted Naphthalenecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenecarbonitriles, a class of aromatic compounds characterized by a naphthalene core bearing a nitrile functional group, are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis. Their unique electronic properties and ability to participate in a diverse array of chemical transformations make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted naphthalenecarbonitriles, with a focus on the underlying mechanisms, experimental considerations, and the scope and limitations of each methodology.

Introduction: The Significance of the Naphthalenecarbonitrile Scaffold

The naphthalene ring system is a prevalent feature in numerous biologically active molecules and functional materials. The introduction of a carbonitrile (-CN) group onto this scaffold profoundly influences its physicochemical properties. The strong electron-withdrawing nature of the nitrile group modulates the electron density of the aromatic rings, impacting reactivity and intermolecular interactions. Furthermore, the nitrile moiety serves as a versatile synthetic handle, readily convertible into other important functional groups such as carboxylic acids, amines, and amides.

The strategic importance of substituted naphthalenecarbonitriles is underscored by their presence in a variety of compounds with therapeutic and technological applications. For instance, certain naphthalenecarbonitrile derivatives have demonstrated potential as anti-inflammatory agents, anticancer therapeutics, and antiviral compounds.[1] In materials science, these compounds are explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes due to their unique photophysical properties.[2][3]

Given their broad utility, the development of efficient and regioselective methods for the synthesis of substituted naphthalenecarbonitriles is a topic of significant interest in contemporary organic chemistry.[1][4] This guide will delve into the core synthetic methodologies, providing both theoretical understanding and practical insights for researchers in the field.

Key Synthetic Strategies

The synthesis of substituted naphthalenecarbonitriles can be broadly categorized into several key approaches:

-

Cyanation of Naphthalene Derivatives: Direct or indirect introduction of a nitrile group onto a pre-existing naphthalene core.

-

Cycloaddition and Annulation Reactions: Construction of the naphthalene ring system with a nitrile group already incorporated or introduced during the cyclization process.

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: Formation of a C-CN bond on a functionalized naphthalene precursor.

Cyanation of Naphthalene Derivatives

The direct introduction of a nitrile group onto a naphthalene ring is a conceptually straightforward approach. However, controlling the regioselectivity of such reactions can be challenging and is highly dependent on the existing substitution pattern of the naphthalene core.[5]

2.1.1. Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl nitriles from the corresponding aryl diazonium salts.[6][7] This transformation is particularly useful for introducing a nitrile group at a specific position on the naphthalene ring, dictated by the position of the precursor amino group.

The reaction proceeds via the diazotization of an amino-substituted naphthalene, followed by treatment with a copper(I) cyanide salt.[6][8] The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway.[6]

Reaction Mechanism of the Sandmeyer Cyanation:

Caption: The Sandmeyer reaction mechanism for cyanation.

Experimental Protocol: Synthesis of 1-Naphthalenecarbonitrile from 1-Naphthylamine

-

Diazotization: Dissolve 1-naphthylamine in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent (e.g., aqueous potassium cyanide).

-

Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N2 gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation or recrystallization.

Table 1: Comparison of Sandmeyer Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Naphthylamine | NaNO2, HCl, CuCN | Water | 0-60 | 75-85 | [6] |

| 2-Naphthylamine | NaNO2, H2SO4, CuCN | Water | 0-50 | 70-80 | [7] |

2.1.2. Direct C-H Cyanation

Recent advances in organic synthesis have led to the development of methods for the direct cyanation of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.[9] Photoredox catalysis has emerged as a powerful tool for this transformation.

For instance, the direct C-H cyanation of naphthalene has been achieved using an organic photoredox catalyst, affording 1-naphthalenecarbonitrile with high regioselectivity.[9] This method avoids the need for harsh reagents and often proceeds under mild conditions.

Cycloaddition and Annulation Reactions

These strategies involve the construction of the naphthalene ring system from acyclic or simpler cyclic precursors, with the nitrile group being incorporated as part of one of the reactants.

2.2.1. Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the naphthalene skeleton. While not directly producing naphthalenecarbonitriles in a single step, it can be used to generate precursors that are then converted to the desired products. For example, a substituted diene can react with a dienophile containing a masked or precursor nitrile group, followed by an aromatization step.

2.2.2. Benzannulation Reactions

Benzannulation reactions, which involve the formation of a benzene ring fused to an existing ring, are highly effective for synthesizing substituted naphthalenes.[10] Triflimide (HNTf2)-catalyzed benzannulation of arylacetaldehydes with alkynes provides a route to polysubstituted naphthalenes.[10] By employing an alkyne bearing a nitrile group, this methodology can be adapted for the synthesis of naphthalenecarbonitriles.

Experimental Workflow for Benzannulation:

Caption: General workflow for the synthesis of naphthalenecarbonitriles via benzannulation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides and triflates is a well-established method for the synthesis of aryl nitriles.[5]

This approach is particularly valuable for introducing a nitrile group onto a naphthalene ring that is already substituted, as the position of the nitrile group is precisely controlled by the location of the halide or triflate.

Table 2: Common Palladium-Catalyzed Cyanation Conditions

| Naphthalene Substrate | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Bromonaphthalene | Zn(CN)2 | Pd(PPh3)4 | - | DMF | 80 | 90 | [5] |

| 2-Naphthyl triflate | K4[Fe(CN)6] | Pd(OAc)2 | dppf | DMA | 120 | 85 | [5] |

| 6-Bromo-2-methoxynaphthalene | CuCN | Pd2(dba)3 | dppf | Dioxane | 100 | 92 | [3] |

Mechanism of Palladium-Catalyzed Cyanation:

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Specialized Methodologies

Beyond the core strategies, several other named reactions and specialized methods are noteworthy for the synthesis of specific types of substituted naphthalenecarbonitriles.

The Gewald Reaction

While primarily known for the synthesis of 2-aminothiophenes, variations of the Gewald reaction can be adapted to produce highly substituted aminonaphthalenes, which can then be converted to the corresponding naphthalenecarbonitriles via the Sandmeyer reaction.[11][12] The Gewald reaction is a multicomponent reaction that typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[11]

Friedel-Crafts Acylation Followed by Transformation of the Acyl Group

Friedel-Crafts acylation of naphthalene provides a regioselective route to acylnaphthalenes.[13][14][15] The regioselectivity (α vs. β substitution) can be influenced by the reaction conditions, such as the solvent and the nature of the Lewis acid catalyst.[16][17] The resulting acyl group can then be converted to a nitrile through a multi-step sequence, for example, by conversion to an oxime followed by dehydration.

Conclusion and Future Outlook

The synthesis of substituted naphthalenecarbonitriles is a rich and evolving field of organic chemistry. While traditional methods like the Sandmeyer reaction remain highly reliable, modern approaches such as direct C-H functionalization and advanced transition-metal-catalyzed cross-coupling reactions offer greater efficiency and atom economy.[5][9] The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Future research in this area is likely to focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope for direct C-H cyanation, and the discovery of novel cycloaddition and annulation strategies that provide access to complex and highly functionalized naphthalenecarbonitrile scaffolds. These advancements will undoubtedly continue to fuel the discovery of new pharmaceuticals, functional materials, and other valuable chemical entities.

References

-

Chang, J., Ye, Q., Huang, K.-W., Zhang, J., Chen, Z.-K., & Wu, J. (2012). Stepwise Cyanation of Naphthalene Diimide for n-Channel Field-Effect Transistors. Organic Letters, 14(12), 3012–3015. [Link]

-

Le, C., Chen, Y., & MacMillan, D. W. C. (2015). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(35), 11254–11257. [Link]

-

Pinter, A., & Schnürch, M. (2017). Palladium‐catalyzed cyanation. ResearchGate. [Link]

-

Chang, J., Ye, Q., Huang, K.-W., Zhang, J., Chen, Z.-K., & Wu, J. (2012). Stepwise Cyanation of Naphthalene Diimide for n-Channel Field-Effect Transistors. Organic Letters. [Link]

-

Chang, J., et al. (2012). Stepwise Cyanation of Naphthalene Diimide for n-Channel Field-Effect Transistors. American Chemical Society. [Link]

-

Düpp, D., Erian, A. W., & Henkel, G. (1993). Light‐Induced [2 + 2] Cycloaddition of 2‐Morpholinoacrylonitrile to 1‐Naphthalenecarbonitrile. Chemische Berichte, 126(1), 239–242. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia. [Link]

-

Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(4), 1004–1015. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2529–2554. [Link]

-

Agranat, I., et al. (2021). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. [Link]

-

Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]

-

Reddy, T. J., & Larock, R. C. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 70(16), 6371–6378. [Link]

-

Hussain, N., & Maheshwari, M. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), S99. [Link]

-

NRO-Chemistry. (2023, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Turkmen, Y. E. (2018). Template-directed photochemical [2+2] cycloaddition reactions of naphthalene acrylic acid derivative. Koç University. [Link]

-

Cernuchova, P., & Imrich, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209–246. [Link]

-

Bhavsar, N. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Chemistry Stack Exchange. [Link]

-

Baddeley, G. (1949). S 20. The acylation of naphthalene by the friedel–crafts reaction. Journal of the Chemical Society (Resumed), S99. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Turkmen, Y. E., et al. (2023). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances, 13(31), 21338–21347. [Link]

-

Wang, X., et al. (2023). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science, 383(6681), 425–430. [Link]

-

Vitale, M. R., Michelet, V., & Ratovelomanana-Vidal, V. (2015). Synthesis of substituted naphthalene derivatives via reaction of aldehydes with internal alkynes. ResearchGate. [Link]

-

Gore, P. H., & Hoskins, J. A. (1972). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (4), 569–574. [Link]

-

Kumar, A., et al. (2023). Recent Developments in Transition-Metal-Catalyzed Aldehyde Carbon-Hydrogen Functionalization Assisted by Nitrogen Contain. Engineered Science. [Link]

-

Sivanandham, M., & Muralidharan, D. (2023). Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. ResearchGate. [Link]

-

Hu, W., & Zhang, X. P. (Eds.). (2021). Transition Metal-Catalyzed Carbene Transformations. John Wiley & Sons. [Link]

-

Krompiec, S., et al. (2021). Synthesis of naphthalene derivatives via DA cycloaddition of... ResearchGate. [Link]

-

Del-Aguila, A., et al. (2021). Synthesis of late transition-metal nanoparticles by Na naphthalenide reduction of salts and their catalytic efficiency. Inorganic Chemistry Frontiers, 8(21), 4843–4855. [Link]

-

Fernández-Moe, M., & de la Torre, M. C. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 19(12), 675. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3965. [Link]

-

Turkmen, Y. E., et al. (2023). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances. [Link]

-

Liu, S., & Xiao, J. (2007). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. Journal of Molecular Catalysis A: Chemical, 270(1-2), 1–43. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. ResearchGate. [Link]

-

Turkmen, Y. E., & Ozturk, T. (2024). Recent advances in the synthesis and applications of fluoranthenes. ResearchGate. [Link]

-

Philkhana, S. C., et al. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(9), 1531–1555. [Link]

-

Turkmen, Y. E., & Ozturk, T. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(14), 2719–2733. [Link]

Sources

- 1. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. myttex.net [myttex.net]

- 15. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Chemical Reactivity of the Nitrile Group in 4-Methylnaphthalene-2-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-Methylnaphthalene-2-carbonitrile, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the synthetic potential of this versatile molecule. We will delve into the core reactions of the nitrile functionality, including hydrolysis, reduction, and cycloaddition, with a focus on the underlying mechanisms and practical experimental considerations. The influence of the 4-methylnaphthalene scaffold on the reactivity of the nitrile group will be a central theme throughout this guide.

Molecular Architecture and its Influence on Reactivity

The chemical behavior of the nitrile group in this compound is intrinsically linked to its molecular structure. The electron-withdrawing nature of the cyano group (-C≡N) polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2][3] The naphthalene ring system, a bicyclic aromatic hydrocarbon, exerts a significant electronic influence on the nitrile group through resonance. Furthermore, the methyl group at the 4-position introduces steric and electronic effects that can modulate the reactivity of the nitrile. Understanding these structural nuances is paramount for designing successful synthetic transformations.

Key Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other important functional groups. This section will explore the principal reactions of the nitrile in this compound.

Hydrolysis: Accessing Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that leads to the formation of carboxylic acids or amides, depending on the reaction conditions.[1][4] This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water.[4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[1] The resulting intermediate is protonated by water to form an amide, which can be further hydrolyzed to a carboxylate salt under the basic conditions. Subsequent acidification is required to obtain the free carboxylic acid.

Experimental Protocol: Synthesis of 4-Methylnaphthalene-2-carboxylic acid

This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles and should be optimized for the specific substrate.

Reaction Scheme:

Acid Hydrolysis:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated 4-Methylnaphthalene-2-carboxylic acid can be collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Base Hydrolysis:

-

Dissolve this compound (1.0 eq) in a suitable alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0-3.0 eq).

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent for purification.

Table 1: Comparison of Hydrolysis Conditions

| Condition | Catalyst | Intermediate | Final Product | Advantages | Disadvantages |

| Acidic | Strong Acid (e.g., H₂SO₄) | Amide | Carboxylic Acid | Direct formation of the carboxylic acid. | Harsh conditions may not be suitable for sensitive substrates. |

| Basic | Strong Base (e.g., NaOH) | Amide | Carboxylate Salt | Milder conditions may be tolerated by some functional groups. | Requires a separate acidification step to obtain the carboxylic acid. |

Reduction: Synthesis of Primary Amines

The reduction of nitriles is a powerful method for the synthesis of primary amines.[1][4] Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective.

Mechanism of Reduction with LiAlH₄:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during aqueous workup to yield the primary amine.[3]

Catalytic Hydrogenation:

An alternative and often more scalable method for nitrile reduction is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reaction.[5]

Experimental Protocol: Synthesis of (4-Methylnaphthalen-2-yl)methanamine

This protocol is based on general procedures for nitrile reduction and should be optimized for this compound.

Reaction Scheme:

Using LiAlH₄:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

-

Cool the suspension in an ice bath and slowly add a solution of this compound (1.0 eq) in the same dry solvent.

-

After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting solid and wash it with an ethereal solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product by distillation or chromatography.

Catalytic Hydrogenation:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by hydrogen uptake or analytical techniques.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the desired amine.

Table 2: Comparison of Reduction Methods

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous, inert atmosphere | High reactivity, generally good yields. | Pyrophoric reagent, requires careful handling and quenching. |

| Catalytic Hydrogenation | H₂ gas, metal catalyst | Scalable, environmentally benign. | May require specialized equipment for high-pressure reactions. |

Cycloaddition Reactions

The naphthalene ring system can participate in cycloaddition reactions, although this often requires overcoming the aromatic stabilization energy. The nitrile group can also influence the regioselectivity and reactivity of such transformations.

[2+2] Photocycloaddition:

Naphthonitriles have been shown to undergo light-induced [2+2] cycloadditions with alkenes.[6][7] These reactions typically involve the photoexcitation of the naphthalene ring, which then reacts with the alkene to form a cyclobutane ring. The regioselectivity of the addition can be influenced by the substitution pattern on both the naphthalene ring and the alkene.

Diels-Alder Type Reactions:

While less common due to the aromaticity of the naphthalene core, under forcing conditions or with highly reactive dienophiles, the naphthalene system can act as a diene in Diels-Alder reactions. The electronic nature of the nitrile group would be expected to influence the dienophilic character of the naphthalene ring.

Conceptual Experimental Workflow: [2+2] Photocycloaddition

Caption: Conceptual workflow for a [2+2] photocycloaddition reaction.

Reaction with Organometallic Reagents

The electrophilic carbon of the nitrile group readily reacts with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[8][9] This reaction provides a valuable route to the synthesis of ketones.

Mechanism of Grignard Reaction:

The Grignard reagent adds to the nitrile carbon, forming an imine anion which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes the imine to a ketone.[2] It is important to note that Grignard reagents are strong bases and can be incompatible with acidic protons in the substrate.[9]

Experimental Protocol: Synthesis of a Ketone via Grignard Reaction

This is a general protocol and requires careful optimization and consideration of the specific Grignard reagent used.

Reaction Scheme:

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium.

-

Once the Grignard reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise to maintain a gentle reflux.

-

After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to stir at room temperature until the reaction is complete.

-

Pour the reaction mixture onto a mixture of crushed ice and a dilute acid (e.g., HCl or H₂SO₄).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by chromatography or crystallization.

Reaction Mechanism: Grignard Reaction with a Nitrile

Caption: General mechanism for the reaction of a nitrile with a Grignard reagent.

Conclusion

The nitrile group in this compound is a synthetically valuable functional group that can be transformed into a range of other functionalities. Hydrolysis provides access to carboxylic acids, reduction yields primary amines, and reactions with organometallic reagents lead to the formation of ketones. Furthermore, the naphthalene ring system opens up possibilities for cycloaddition reactions. The electronic and steric effects of the 4-methylnaphthalene scaffold play a crucial role in modulating the reactivity of the nitrile group, and a thorough understanding of these effects is essential for the successful design and execution of synthetic strategies involving this important building block. Further research into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.

References

-

Al-Jalal, N. A., Pritchard, R. G., & McAuliffe, C. A. (1999). Light-induced [2 + 2] Cycloaddition of 6-Methoxy-2-naphthonitrile to 2-Chloroacrylonitrile. Journal of Chemical Research, 23(1), xiv-xiv. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Düpp, D., Erian, A. W., & Henkel, G. (1993). Light‐Induced [2 + 2] Cycloaddition of 2‐Morpholinoacrylonitrile to 1‐Naphthalenecarbonitrile. Chemische Berichte, 126(1), 239–242. [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1951). 280. Orientation in the substitution reactions of alkylnaphthalenes. Part I. Side-chain nitration of 1 : 4-dimethylnaphthalene. [Link]

-

University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Light-induced [2 + 2] Cycloaddition of 6-Methoxy-2-naphthonitrile to 2-Chloroacrylonitrile / Journal of Chemical Research, 1999 [sci-hub.ru]

- 7. sci-hub.red [sci-hub.red]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. adichemistry.com [adichemistry.com]

thermal stability and decomposition of 4-Methylnaphthalene-2-carbonitrile

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylnaphthalene-2-carbonitrile

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. The document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of this and structurally related molecules. This guide outlines detailed experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, a plausible thermal decomposition mechanism is proposed based on an analysis of bond dissociation energies and established principles of organic chemistry.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon (PAH) of interest in various fields of chemical synthesis and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the decomposition products is paramount for ensuring process safety, product purity, and the rational design of new materials. This guide provides a framework for the systematic evaluation of the thermal behavior of this compound, combining established analytical techniques with theoretical insights.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and its parent compounds, 2-methylnaphthalene, is presented in Table 1. These properties provide a baseline for understanding the physical behavior of the compound upon heating.

Table 1: Physicochemical Properties

| Property | This compound | 2-Methylnaphthalene |

| Molecular Formula | C₁₂H₉N | C₁₁H₁₀ |

| Molecular Weight | 167.21 g/mol | 142.20 g/mol [1][2] |

| Appearance | White to off-white solid | Waxy white solid[1] |

| Melting Point | Not available | 35 °C[1] |

| Boiling Point | Not available | 241.1 °C[1] |

| Solubility | Expected to be soluble in organic solvents, poorly soluble in water | Soluble in alcohol, ether, benzene; low solubility in water[2] |

Experimental Assessment of Thermal Stability

A multi-technique approach is recommended for a comprehensive assessment of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a complete picture of the material's behavior under different heating regimes.

Experimental Workflow

The following diagram illustrates the recommended workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4]

Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 50-100 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs (T₅%).